molecular formula C19H18N4O2 B2489709 7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 685108-56-9

7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No. B2489709
CAS RN: 685108-56-9
M. Wt: 334.379
InChI Key: ISKGFACRZUYOKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyridine derivatives involves multi-component condensation reactions, where aromatic aldehydes, ethyl cyanoacetate, and diamino triazole or cyanoguanidine hydrochloride are reacted in alkaline ethanol (R. Ranjbar‐Karimi et al., 2010). Additionally, Schiff bases can be formed from the reaction of amino-triazolopyridine with substituted benzaldehydes or hetraldehydes in the presence of glacial acetic acid, demonstrating a versatile approach to functionalize the [1,2,4]triazolo[1,5-a]pyridine core (Praneetha Visampalli & G. Vedula, 2023).

Molecular Structure Analysis

Molecular structure investigations of similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been carried out using X-ray diffraction and spectroscopic methods. These studies reveal detailed information on bond lengths, angles, and torsion angles, providing insights into the three-dimensional arrangement and electronic structure of the molecule (M. K. Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactivity of [1,2,4]triazolopyridine derivatives includes their participation in multi-component synthesis, demonstrating the ability to form complex structures through simple and efficient reactions (Keyume Ablajan et al., 2012). These compounds can undergo cycloaddition reactions, showcasing their versatility in forming diverse molecular architectures (L. Grubert et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, can be inferred from their molecular structure and substituent effects. Detailed analysis requires experimental determination, which provides essential data for further applications and synthesis optimization.

Chemical Properties Analysis

Chemical properties of [1,2,4]triazolopyridine derivatives are influenced by the functional groups attached to the core structure. These compounds exhibit a range of activities, including antibacterial and anti-inflammatory properties, as demonstrated by their minimum inhibitory concentration and in vitro testing (Praneetha Visampalli & G. Vedula, 2023). Moreover, their reactivity towards different chemical reagents and conditions highlights their potential for further chemical modifications and applications in various fields.

Scientific Research Applications

  • Antimicrobial and Antifungal Properties : A study synthesized a new series of compounds closely related to the given chemical, which exhibited significant biological activity against microorganisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae, Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes (Suresh, Lavanya, & Rao, 2016).

  • Synthesis and Evaluation of Derivatives : Other studies have been focused on synthesizing novel derivatives containing the [1,2,4]triazolo[1,5-a]pyridine moiety and evaluating their antimicrobial activities. These studies have synthesized a range of compounds, structurally related to the mentioned chemical, showcasing their potential in developing new antimicrobial agents (Abdel-Monem, 2010), (Elgemeie et al., 2017).

  • Novel Synthesis Methods : Research also involves the development of new synthesis methods for related compounds, offering potential routes for the creation of drugs or materials with specific properties. For instance, a study demonstrated an efficient and regioselective on-water synthesis of derivatives, highlighting the versatility and potential applications of these compounds in various fields (Gol, Khatri, & Barot, 2019).

properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-3-4-5-18-21-19-15(11-20)14(8-9-23(19)22-18)13-6-7-16-17(10-13)25-12-24-16/h6-10H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKGFACRZUYOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

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